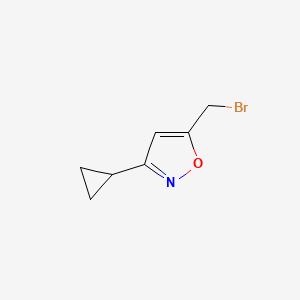

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Descripción

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a halogenated 1,2-oxazole derivative featuring a bromomethyl substituent at position 5 and a cyclopropyl group at position 3. The 1,2-oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. Bromomethyl groups are reactive alkylating agents, making this compound valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for functionalized heterocycles .

Propiedades

IUPAC Name |

5-(bromomethyl)-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHSXGUYIKDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343224-90-7 | |

| Record name | 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Preparation Method

Starting Material Preparation

Cyclopropyl Diol Acetylation : 1,1-cyclopropyldimethanol is reacted with acetic anhydride in the presence of pyridine and an organic solvent such as methylene chloride. This step produces cyclopropane-1,1-diylbis(methylene) diacetate, a key intermediate that facilitates subsequent bromination.

-

- Temperature: 90–95 °C

- Stirring duration: ~1 hour

- Solvent: Methylene chloride

- Catalyst: Pyridine

Bromination Step

Selective Bromination : The diacetate intermediate is treated with hydrobromic acid (33% HBr in glacial acetic acid) under controlled temperature conditions (below 20 °C) to afford [1-(bromomethyl)cyclopropyl]methyl acetate.

-

- Temperature: 10–22 °C

- Stirring duration: 2–6 hours

- Solvent: Glacial acetic acid

- Brominating agent: 33% HBr solution

Workup : After bromination, the mixture is diluted with methylene chloride and water, followed by phase separation, washing, and neutralization to pH 8 with sodium carbonate solution. The organic phase is concentrated to yield the crude bromomethyl intermediate.

Formation of the 1,2-Oxazole Ring

The bromomethyl intermediate undergoes further transformations to install the 1,2-oxazole ring. This involves reaction with thionating reagents and subsequent cyclization steps to form the isoxazole moiety.

In some processes, the bromomethyl compound is reacted with amino alcohols (e.g., 2-amino-2-methyl-1-propanol) in organic solvents like toluene or xylene under reflux to promote ring closure and formation of the oxazole system.

-

- Temperature: 120–150 °C

- Duration: 2–60 hours depending on the step

- Catalysts: Organic acids or mineral acids (e.g., p-toluenesulfonic acid)

- Solvents: Toluene, xylene, benzene, or mixtures thereof

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Acetylation of cyclopropyldimethanol | Acetic anhydride, pyridine, methylene chloride | 90–95 | 1 | Methylene chloride | Formation of diacetate intermediate |

| Bromination | 33% HBr in glacial acetic acid | 10–22 | 2–6 | Glacial acetic acid | Selective bromination of methyl group |

| Workup | Extraction, washing, neutralization | Ambient | - | Methylene chloride, water | Isolation of bromomethyl intermediate |

| Cyclization to 1,2-oxazole | Amino alcohol (2-amino-2-methyl-1-propanol), acid catalyst, toluene/xylene | 120–150 | 2–60 | Toluene, xylene | Ring closure and formation of oxazole ring |

Research Findings and Optimization Notes

The bromination step is critical and requires precise temperature control to avoid side reactions and decomposition. Maintaining the temperature below 20 °C during HBr addition ensures high selectivity and yield.

The use of organic solvents such as toluene and xylene facilitates azeotropic removal of water and methanol during cyclization, driving the reaction to completion.

Catalysts such as p-toluenesulfonic acid improve reaction rates and yields in the ring closure step, enabling efficient synthesis of the oxazole moiety.

Purification typically involves vacuum distillation under reduced pressure (115–125 °C at 12–18 torr) to obtain the pure 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole with purity exceeding 95% by gas chromatography.

Comparative Summary of Preparation Methods

| Aspect | Method Details | Advantages | Challenges |

|---|---|---|---|

| Starting Material | 1,1-cyclopropyldimethanol | Readily available | Requires acetylation step |

| Bromination | HBr in glacial acetic acid, low temperature | High selectivity | Sensitive to temperature |

| Cyclization | Amino alcohol catalyzed in toluene/xylene | Efficient ring closure | Long reaction times (up to 60 h) |

| Purification | Vacuum distillation | High purity product | Requires careful temperature control |

Additional Notes from Related Patents and Literature

The process for preparing this compound is often integrated as a key intermediate step in the synthesis of herbicides such as pyroxasulfone and fenoxasulfone, highlighting its industrial relevance.

Bromination reactions in related oxazole systems have been performed under light-exclusion conditions to prevent side reactions, emphasizing the need for controlled reaction environments.

Alternative brominating agents and conditions may be explored to optimize yield and safety, but hydrobromic acid in acetic acid remains a standard due to its effectiveness and cost-efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole can undergo several types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMF or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxazole N-oxides.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole typically involves several steps, including bromination and cyclization reactions. The bromomethyl group at the 5-position and the cyclopropyl group at the 3-position contribute to the compound's reactivity and biological properties. The general synthetic route can be summarized as follows:

- Starting Materials : Use readily available precursors containing the oxazole moiety.

- Bromination : Introduce the bromomethyl group using brominating agents under controlled conditions.

- Cyclization : Form the oxazole ring through cyclization reactions.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with enhanced properties.

Numerous studies have investigated the biological activity of this compound, particularly its potential as an antimicrobial and anticancer agent:

- Antimicrobial Properties : Research has shown that derivatives of oxazoles exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds related to this compound have been screened for their efficacy against pathogens, revealing promising results .

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study indicated that oxazole derivatives could effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells . The incorporation of the cyclopropyl ring has been linked to improved metabolic stability and selectivity in targeting cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing targeted therapies. The bromomethyl group acts as an electrophile, which can form stable complexes with nucleophilic sites in biological molecules .

Case Study 1: Anticancer Screening

A series of oxazole derivatives were synthesized and screened against human tumor cell lines (NCI-60). The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in leukemia cell lines. Notably, certain derivatives showed GI50 values in the low micromolar range, suggesting potent anticancer activity .

| Compound | Mean GI50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.48 | High |

| Compound B | 0.75 | Moderate |

| Compound C | 1.20 | Low |

Case Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of various oxazole derivatives against multiple bacterial strains, several compounds derived from this compound demonstrated promising antimicrobial activity when compared with standard antibiotics like ampicillin and ciprofloxacin .

Industrial Applications

The industrial production of this compound may utilize advanced techniques such as continuous flow reactors to enhance reaction efficiency and scalability. Such methods allow for better control over reaction parameters and yield optimization.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole with structurally related 1,2-oxazole derivatives, highlighting differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Brominated and Chlorinated 1,2-Oxazoles

*Inferred data due to absence of direct evidence.

Key Findings:

Substituent Effects on Reactivity: Brominated analogs (e.g., 5-(Bromomethyl)-3-phenylisoxazole, 238.08 g/mol) exhibit higher reactivity in alkylation compared to chlorinated derivatives due to bromine’s superior leaving-group ability .

Structural and Electronic Variations: 3-Phenyl vs. 3-Cyclopropyl: The phenyl group (C₆H₅) enhances resonance stabilization but increases molecular weight compared to cyclopropyl (C₃H₅). This difference impacts solubility and steric interactions in catalytic processes . Halogen Position: 4-Chloro substitution () introduces additional polarity and steric hindrance, altering regioselectivity in substitution reactions compared to non-halogenated analogs .

Applications in Synthesis :

Actividad Biológica

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a synthetic compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1343224-90-7

- Molecular Formula : C6H8BrN2O

- Molecular Weight : 202.04 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole ring structure allows for potential interactions with enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Similar compounds have shown efficacy against viral channels, indicating potential for inhibiting viral replication.

- Antimicrobial Properties : Oxazole derivatives are often evaluated for antibacterial and antifungal activities.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structures to this compound can inhibit viral channels effectively. For instance, cyclopropyl substitutions have been noted to enhance metabolic stability and antiviral efficacy. A comparative analysis of related compounds indicates that those with cyclopropyl groups typically exhibit improved half-lives in biological systems.

| Compound | EC50 (µM) | Half-Life (min) | Channel Blockage (%) |

|---|---|---|---|

| 10c | <3.1 | >145 | 33.8 |

| 10e | <3.1 | >145 | 67.3 |

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been widely studied. For example, a series of synthesized oxazoles were tested against various bacterial strains:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Escherichia coli |

| Reference Drugs | 10/25 | Ampicillin/Streptomycin |

These results indicate that certain oxazole derivatives can demonstrate significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Case Studies

Several studies have explored the biological activity of related oxazole compounds:

- Antiviral Screening : A study evaluated the antiviral effects of compounds structurally similar to this compound against the AM2-S31N channel, revealing that some derivatives exhibited potent antiviral activity with low EC50 values.

- Antimicrobial Evaluation : Another study synthesized a series of oxazole derivatives and assessed their antimicrobial properties against multiple pathogens, demonstrating significant inhibition zones compared to standard antibiotics.

Q & A

Q. Comparative Data :

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (vs. Cl) |

|---|---|---|

| Cl | 81 | 1.0 (baseline) |

| Br | 68 | 3.5–5.0 |

Advanced: How can crystallographic studies resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker SMART) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXS/SHELXL software refines atomic displacement parameters and hydrogen bonding. For example, weak C–H···O/N interactions stabilize crystal packing .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05 for high-quality data) and thermal ellipsoid plots for anisotropic displacement .

Q. Example Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a = 8.21, b = 12.35, c = 10.02 |

| Dihedral Angle (Oxazole vs. Cyclopropyl) | 80.2° |

Advanced: What strategies mitigate instability during storage or reactions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent radical bromine loss .

- Moisture Avoidance : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves in reactions to suppress hydrolysis .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at >150°C, allowing room-temperature handling .

Basic: How is purity assessed and improved post-synthesis?

Methodological Answer:

- Chromatography : Flash column chromatography (silica gel, gradient elution with hexane/EtOAc) achieves ≥95% purity .

- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) with UV detection at 254 nm verify purity .

Advanced: What mechanistic insights guide its use in cross-coupling reactions?

Methodological Answer:

- Pd Catalysis : Bromine acts as a superior leaving group in Stille or Suzuki couplings. Use Pd(PPh₃)₄ (1–5 mol%) and mild bases (e.g., K₂CO₃) in THF/H₂O .

- Kinetic Studies : Pseudo-first-order kinetics (monitored via GC-MS) reveal rate constants (k) of 0.15–0.30 min⁻¹ at 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.